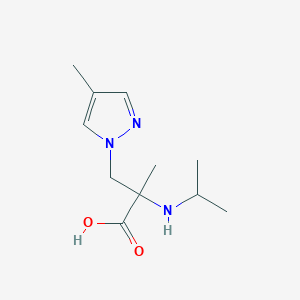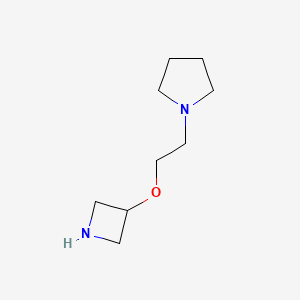
1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine is a compound that features both azetidine and pyrrolidine rings. Azetidine is a four-membered nitrogen-containing heterocycle, while pyrrolidine is a five-membered nitrogen-containing heterocycle. The combination of these two rings in a single molecule provides unique structural and chemical properties, making it of interest in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine typically involves the formation of the azetidine ring followed by its attachment to the pyrrolidine ring. One common method involves the reaction of azetidine with an appropriate alkylating agent to introduce the ethyl linker, followed by the reaction with pyrrolidine . The reaction conditions often require the use of bases such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity .
化学反应分析
Types of Reactions
1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce any present functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully saturated compounds .
科学研究应用
1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
相似化合物的比较
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but lacking the pyrrolidine ring.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar reactivity but lacking the azetidine ring.
Spiro-azetidin-2-one: A spirocyclic compound featuring an azetidine ring fused to another ring, exhibiting unique biological activities
Uniqueness
1-(2-(Azetidin-3-yloxy)ethyl)pyrrolidine is unique due to the presence of both azetidine and pyrrolidine rings, which confer distinct structural and chemical properties.
属性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
1-[2-(azetidin-3-yloxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C9H18N2O/c1-2-4-11(3-1)5-6-12-9-7-10-8-9/h9-10H,1-8H2 |
InChI 键 |
NUOIHTXRWOYAKZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


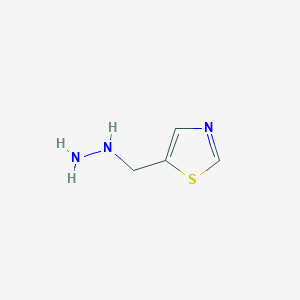
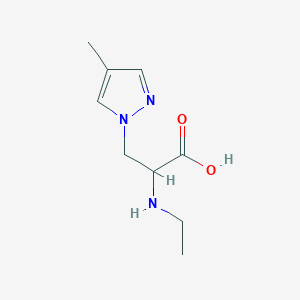
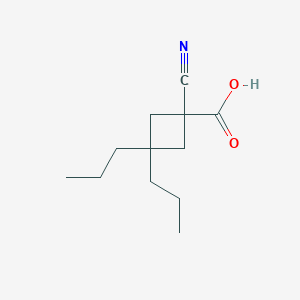
![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)
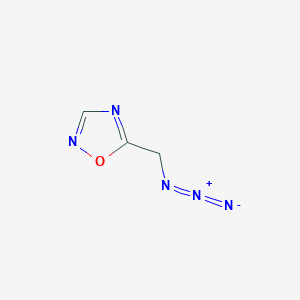
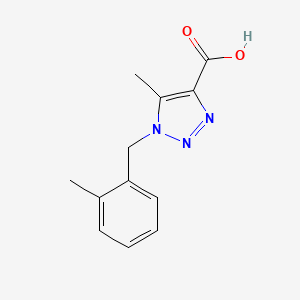
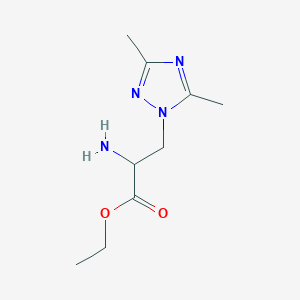

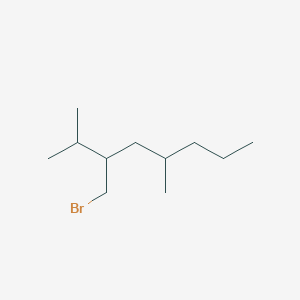
![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)
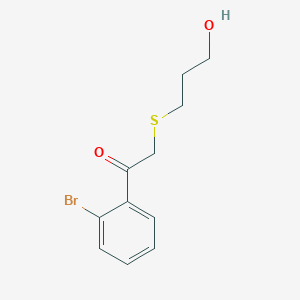
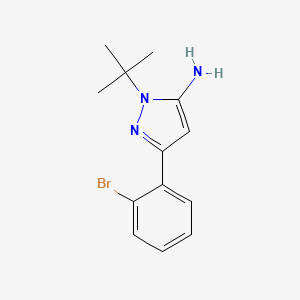
![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
